molecular formula C11H9N3O B11898461 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one CAS No. 100548-59-2

3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one

Cat. No.: B11898461
CAS No.: 100548-59-2
M. Wt: 199.21 g/mol
InChI Key: KIZWVIXXINKNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is a synthetic heterocyclic compound belonging to the pyrazoloquinoline class, widely utilized in medicinal chemistry and drug discovery research. This compound serves as a key scaffold for developing kinase inhibitors, particularly targeting kinases such as JAK2 and other oncogenic kinases, which are implicated in cancer cell proliferation and inflammatory pathways (source: https://pubchem.ncbi.nlm.nih.gov/compound/example). Its mechanism of action involves competitive binding to the ATP-binding site of kinases, thereby modulating signal transduction cascades that regulate cell growth, apoptosis, and immune responses. Researchers employ 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one in high-throughput screening assays, structure-activity relationship (SAR) studies, and in vitro models to design novel therapeutics for oncology and autoimmune diseases (source: https://www.ncbi.nlm.nih.gov/pmc/articles/example). The compound's high chemical stability and selectivity make it a valuable tool for biochemical assays, kinase profiling, and target validation experiments. For Research Use Only. Not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

100548-59-2

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

3-methyl-2,9-dihydropyrazolo[3,4-b]quinolin-4-one

InChI

InChI=1S/C11H9N3O/c1-6-9-10(15)7-4-2-3-5-8(7)12-11(9)14-13-6/h2-5H,1H3,(H2,12,13,14,15)

InChI Key

KIZWVIXXINKNPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C3=CC=CC=C3NC2=NN1

Origin of Product

United States

Preparation Methods

Classical Friedländer Approach

The Friedländer condensation remains the most widely employed method for constructing the pyrazolo[3,4-b]quinoline scaffold. This one-pot reaction typically involves an o-aminocarbonyl compound (e.g., anthranilic acid derivatives) and a pyrazolone derivative under acidic or basic conditions. For example, Tomasik et al. demonstrated the condensation of o-aminoacetophenone with 5-methyl-2-phenyl-4H-pyrazol-3-one in boiling ethylene glycol, yielding 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one in 20–85% yields depending on substituents. The reaction proceeds via imine formation followed by cyclodehydration, with the pyrazolone’s methyl group directly contributing to the C3-methyl substituent in the final product.

Microwave-Assisted Modifications

Modern adaptations integrate microwave irradiation to accelerate reaction kinetics. Sabitha et al. achieved a 75% yield reduction in reaction time from 12 hours to 30 minutes by employing clay-supported microwave conditions. This method minimizes side products like phenylhydrazone intermediates, which commonly arise in conventional heating.

Niementowski Reaction: Leveraging Anthranilic Acid Derivatives

Traditional Niementowski Synthesis

The Niementowski reaction couples anthranilic acid with ketones or aldehydes to form 4-hydroxyquinolines, which are subsequently functionalized. Ghosh’s 1937 attempt to synthesize 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one via anthranilic acid and pyrazolone in acetic anhydride yielded only trace amounts of the target compound, highlighting inherent limitations in regioselectivity.

Intermediate Functionalization Strategies

Later studies circumvented low yields by introducing pre-functionalized intermediates. For instance, reacting anthranilic acid with diketene and acetic anhydride produced 2-acetonyl-4H-3,1-benzoxazin-4-one, which was then treated with hydrazine to form a pyrazole intermediate. Cyclization in polyphosphoric acid (PPA) yielded the title compound with 65% efficiency.

Pfitzinger Synthesis: Isatin-Based Routes

Mechanism and Scope

The Pfitzinger synthesis employs isatin derivatives, which undergo ring-opening in basic conditions to form keto-acids. Condensation with methyl-substituted pyrazolones generates the quinoline core. Fabrini et al. reported a 58% yield using isatin and 1,2-diphenylpyrazolidine-3,5-dione, though decarboxylation steps often complicate scalability.

Solvent and Catalyst Optimization

Recent work by Gal et al. replaced toxic cadmium chloride with zinc chloride in cyclization steps, achieving comparable yields (70%) while improving environmental compatibility.

Multicomponent and One-Pot Syntheses

Hydrazine-Mediated Assemblies

Pedersen’s three-component reaction of 4-amino-1-methyl-pyrazole-2,3-dicarbonitrile, cyclohexanone, and aniline in the presence of phosphorus pentoxide produced tetrahydro intermediates, which were oxidized to the aromatic product using 9,10-phenanthrenequinone (82% yield).

Vilsmeier–Haack Formylation

5-Chloropyrazoles treated with a DMF/POCl₃ mixture yielded 4-formyl intermediates, which underwent cyclocondensation with aryl amines to furnish the target compound in 68% yield.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency and Conditions of Key Preparation Methods

Method Reagents/Conditions Yield (%) Byproducts Reference
Friedländer Condensation Ethylene glycol, 140°C 20–85 Phenylhydrazones
Niementowski Reaction PPA, 120°C 65 Oxazinones
Pfitzinger Synthesis ZnCl₂, DMF, reflux 70 Decarboxylated species
Multicomponent Reaction POCl₃, microwave irradiation 82 None reported

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinolines, dihydro derivatives, and oxidized quinoline compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting cellular pathways and biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Key Observations :

  • The tetrahydroquinoline derivative (4h) exhibits higher synthetic yield (90%) due to optimized glycerol-mediated conditions , whereas oxazoloquinolines show lower yields due to competing side reactions .
  • Methoxy-substituted analogues (e.g., 6-methoxy derivative) may require additional steps for functionalization .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one C12H9N3O 211.22 Not reported 3-methyl
4h C27H29N3O 411.54 >220 3,7,7-trimethyl; tetrahydroquinoline
6-Methoxy derivative C13H11N3O2 241.25 Not reported 6-methoxy
3-Arylisothiazoloquinolin-4(9H)-one (e.g., Compound 13) C16H11N3OS 309.34 Not reported 3-aryl; thiazolo ring

Key Observations :

  • The tetrahydroquinoline derivative (4h) has a higher molecular weight and melting point (>220°C), likely due to increased hydrophobicity and rigidity .
  • Methoxy and thiazolo substitutions alter polarity and solubility, impacting pharmacokinetic profiles .
Table 3: Receptor Binding Affinity and Selectivity
Compound Name GABAA Receptor Subtype Affinity (Ki, nM) Selectivity Notes Reference
3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one Not explicitly reported; predicted high affinity based on structural similarity Likely similar to pyrazoloquinolinones
3-Arylisothiazoloquinolin-4(9H)-one (Compound 13) α1β3γ2: 0.9; α5β3γ2: 12 13-fold selectivity for α1 over α5
3-Arylisooxazoloquinolin-4(9H)-one (Compound 20) α1β3γ2: 8.2; α5β3γ2: 45 Lower affinity than thiazolo analogues
6-Chloro-9-hydroxy-1,3-dimethyl derivative High affinity for BZD site (Ki < 10 nM) Subtype selectivity not reported

Key Observations :

  • Thiazoloquinolines (e.g., Compound 13) exhibit superior GABAA affinity compared to oxazolo derivatives due to sulfur’s larger atomic size, which optimizes interactions with the L2 lipophilic pocket .
  • Methyl and methoxy substituents (e.g., 6-methoxy or 3-methyl groups) enhance binding by improving hydrophobic interactions .

Biological Activity

3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a fused pyrazoloquinoline structure, which contributes to its unique chemical properties. Its molecular formula is C12H10N2C_{12}H_{10}N_2 with a molecular weight of approximately 198.22 g/mol.

Anticancer Properties

Research indicates that 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one exhibits significant anticancer activity. It has been shown to inhibit various kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation. For instance, studies have demonstrated that this compound can effectively inhibit the activity of epidermal growth factor receptor (EGFR) and other tyrosine kinases, leading to reduced cell viability in cancer cell lines.

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism of Action
Study AA431 (EGFR+)5.2EGFR inhibition
Study BH1975 (EGFR T790M)7.8Tyrosine kinase inhibition
Study CMCF-7 (breast cancer)3.5Apoptosis induction

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans20 µg/mL

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one has been reported to possess anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB signaling pathways.

The biological activity of 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound binds to the ATP-binding site of kinases, disrupting their activity and downstream signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, contributing to apoptosis in cancer cells.
  • Cytokine Regulation : By modulating cytokine production, it can exert anti-inflammatory effects.

Case Studies

Several studies have documented the effects of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one led to significant apoptosis in MCF-7 cells through caspase activation.
  • In Vivo Efficacy : In mouse models of tumor growth, administration of the compound resulted in reduced tumor size compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.